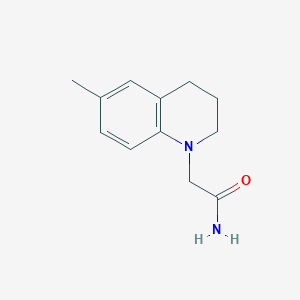
2-(6-甲基-1,2,3,4-四氢喹啉-1-基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Methyl-1,2,3,4-tetrahydroquinoline-1-acetamide is an organic compound belonging to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of pharmaceuticals and other fine chemicals. The structure of 6-Methyl-1,2,3,4-tetrahydroquinoline-1-acetamide consists of a quinoline ring system with a methyl group at the 6-position and an acetamide group at the 1-position.
科学研究应用
6-Methyl-1,2,3,4-tetrahydroquinoline-1-acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Used in the production of fine chemicals and as a building block for various chemical processes.
作用机制
Mode of Action
It’s worth noting that many tetrahydroquinoline derivatives are known to interact with their targets through covalent bonding .
Pharmacokinetics
It’s known that the compound is insoluble in water , which could impact its bioavailability.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the compound’s insolubility in water could affect its distribution in the body. Additionally, storage conditions such as temperature can impact the stability of the compound .
生化分析
Biochemical Properties
It is known to be a cysteine-reactive small-molecule fragment used for chemoproteomic and ligandability studies . It interacts with both traditionally druggable proteins as well as “undruggable,” or difficult-to-target, proteins .
Cellular Effects
As a cysteine-reactive small-molecule fragment, it may have potential effects on various types of cells and cellular processes .
Molecular Mechanism
It is known to be a cysteine-reactive small-molecule fragment, suggesting that it may exert its effects at the molecular level through binding interactions with cysteine residues in proteins .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-1,2,3,4-tetrahydroquinoline-1-acetamide typically involves the following steps:
Formation of 6-Methyl-1,2,3,4-tetrahydroquinoline: This can be achieved through the reduction of 6-Methylquinoline using hydrogenation or other reducing agents.
Acetylation: The resulting 6-Methyl-1,2,3,4-tetrahydroquinoline is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine to form 6-Methyl-1,2,3,4-tetrahydroquinoline-1-acetamide.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: 6-Methyl-1,2,3,4-tetrahydroquinoline-1-acetamide can undergo oxidation reactions to form quinoline derivatives.
Reduction: The compound can be reduced to form various tetrahydroquinoline derivatives.
Substitution: It can undergo substitution reactions, particularly at the nitrogen atom, to form N-substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: N-substituted tetrahydroquinoline derivatives.
相似化合物的比较
1,2,3,4-Tetrahydroquinoline: Lacks the methyl and acetamide groups, resulting in different chemical properties and biological activities.
6-Methylquinoline: Lacks the tetrahydro and acetamide groups, leading to different reactivity and applications.
Quinoline: The fully aromatic parent compound, with distinct chemical and biological properties.
Uniqueness: 6-Methyl-1,2,3,4-tetrahydroquinoline-1-acetamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activities compared to its analogs. The presence of the acetamide group at the 1-position and the methyl group at the 6-position makes it a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals.
属性
IUPAC Name |
2-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-9-4-5-11-10(7-9)3-2-6-14(11)8-12(13)15/h4-5,7H,2-3,6,8H2,1H3,(H2,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCNPBTSTTXHPDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(CCC2)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














